molecular formula C7H10N2O B13268489 1-(1H-Pyrazol-4-yl)but-3-en-1-ol

1-(1H-Pyrazol-4-yl)but-3-en-1-ol

Cat. No.: B13268489
M. Wt: 138.17 g/mol
InChI Key: LCLOCVVGGWAVQZ-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-4-yl)but-3-en-1-ol is a heterocyclic compound featuring a pyrazole ring attached to a butenol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrazol-4-yl)but-3-en-1-ol typically involves the reaction of pyrazole derivatives with butenol intermediates. One common method is the base-catalyzed Claisen–Schmidt condensation reaction, where pyrazole derivatives bearing formyl or acetyl groups react with butenol under basic conditions . This reaction is efficient and allows for the formation of diverse pyrazole-based compounds.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Pyrazol-4-yl)but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the butenol side chain to a single bond, forming saturated alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted pyrazole derivatives .

Scientific Research Applications

1-(1H-Pyrazol-4-yl)but-3-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazol-4-yl)but-3-en-1-ol involves its interaction with molecular targets and pathways within biological systems. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. Additionally, the compound can interfere with inflammatory pathways, reducing inflammation .

Comparison with Similar Compounds

Uniqueness: 1-(1H-Pyrazol-4-yl)but-3-en-1-ol is unique due to its combination of a pyrazole ring and a butenol side chain, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-(1H-pyrazol-4-yl)but-3-en-1-ol

InChI

InChI=1S/C7H10N2O/c1-2-3-7(10)6-4-8-9-5-6/h2,4-5,7,10H,1,3H2,(H,8,9)

InChI Key

LCLOCVVGGWAVQZ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CNN=C1)O

Origin of Product

United States

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